Cas no 18368-59-7 (3-bromo-4-methyl-1,2-dihydropyridin-2-one)
3-bromo-4-methyl-1,2-dihydropyridin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4-methylpyridin-2-ol
- 2-HYDROXY-3-BROMO-4-PICOLINE
- 3-Bromo-2-hydroxy-4-picoline
- 2(1H)-Pyridinone, 3-bromo-4-methyl-
- 2-HYDROXY-3-BROMO-4-METHYLPYRIDINE
- 3-Bromo-2-hydroxy-4-methylpyridine
- 3-bromo-4-methyl-1H-pyridin-2-one
- 3-Brom-4-methyl-2-oxo-1,2-dihydro-pyridin
- 3-bromo-4-methyl-2(1H)-pyridone
- 3-bromo-4-methylpyridin-2(1H)-one
- 3-BROMO-4-METHYL-2(1H)-PYRIDINONE
- 3-Bromo-4-methyl-2-(1H)-pyridinone
- PubChem6522
- 3-bromo-4-methyl-2-pyridone
- 3-Bromo-4-methyl-pyridin-2-ol
- DDRFLSCTQJTMAA-UHFFFAOYSA-N
- 3-bromo-4-methyl-1,2-dihydropyridin-2-one
- Z1198234337
- EN300-116489
- 3-Bromo-2-hydroxy-4-methylpyridine, AldrichCPR
- CS-W019265
- SCHEMBL14662632
- SCHEMBL1262367
- J-509613
- AKOS006329201
- SB21142
- FS-3602
- A4062
- SY025693
- DTXSID50541473
- MFCD02181071
- AKOS015842220
- FT-0652498
- 18368-59-7
- MFCD09839708
- DB-021163
-
- MDL: MFCD09839708
- Inchi: 1S/C6H6BrNO/c1-4-2-3-8-6(9)5(4)7/h2-3H,1H3,(H,8,9)
- InChI Key: DDRFLSCTQJTMAA-UHFFFAOYSA-N
- SMILES: BrC1C(NC=CC=1C)=O
Computed Properties
- Exact Mass: 186.96300
- Monoisotopic Mass: 186.96328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1
- Topological Polar Surface Area: 29.1
Experimental Properties
- Density: 1.622
- Boiling Point: 323.221°C at 760 mmHg
- Flash Point: 149.279°C
- Refractive Index: 1.574
- PSA: 32.86000
- LogP: 1.44580
3-bromo-4-methyl-1,2-dihydropyridin-2-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 22
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
3-bromo-4-methyl-1,2-dihydropyridin-2-one Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-bromo-4-methyl-1,2-dihydropyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024000358-5g |
3-Bromo-2-hydroxy-4-methylpyridine |
18368-59-7 | 98% | 5g |
$302.05 | 2023-09-02 | |
| Alichem | A024000358-10g |
3-Bromo-2-hydroxy-4-methylpyridine |
18368-59-7 | 98% | 10g |
$563.69 | 2023-09-02 | |
| TRC | B697608-100mg |
3-Bromo-4-methyl-2-(1H)-pyridinone |
18368-59-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B697608-250mg |
3-Bromo-4-methyl-2-(1H)-pyridinone |
18368-59-7 | 250mg |
$ 98.00 | 2023-04-18 | ||
| TRC | B697608-500mg |
3-Bromo-4-methyl-2-(1H)-pyridinone |
18368-59-7 | 500mg |
$ 150.00 | 2023-04-18 | ||
| TRC | B697608-1g |
3-Bromo-4-methyl-2-(1H)-pyridinone |
18368-59-7 | 1g |
$ 207.00 | 2023-04-18 | ||
| Matrix Scientific | 119726-250mg |
3-Bromo-4-methylpyridin-2-ol, 95+% |
18368-59-7 | 95+% | 250mg |
$242.00 | 2023-09-07 | |
| Matrix Scientific | 119726-1g |
3-Bromo-4-methylpyridin-2-ol, 95+% |
18368-59-7 | 95+% | 1g |
$604.00 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B848189-1g |
3-Bromo-4-methylpyridin-2-ol |
18368-59-7 | 98% | 1g |
¥198.00 | 2022-09-02 | |
| Fluorochem | 219940-250mg |
3-Bromo-4-methylpyridin-2-ol |
18368-59-7 | 95% | 250mg |
£36.00 | 2022-03-01 |
3-bromo-4-methyl-1,2-dihydropyridin-2-one Suppliers
3-bromo-4-methyl-1,2-dihydropyridin-2-one Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinones
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Hydropyridines Pyridinones
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on 3-bromo-4-methyl-1,2-dihydropyridin-2-one
Comprehensive Overview of 3-Bromo-4-methyl-1,2-dihydropyridin-2-one (CAS No. 18368-59-7): Properties, Applications, and Industry Insights
3-Bromo-4-methyl-1,2-dihydropyridin-2-one (CAS 18368-59-7) is a specialized heterocyclic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This brominated dihydropyridinone derivative serves as a versatile building block in organic synthesis, particularly in the development of bioactive molecules. Its molecular formula, C6H6BrNO, combines a pyridine core with strategic substitutions that enhance reactivity – the 4-methyl group influences steric properties while the 3-bromo substituent offers excellent sites for cross-coupling reactions.
Recent literature highlights the compound's role in medicinal chemistry, where researchers leverage its scaffold for designing kinase inhibitors and antimicrobial agents. A 2023 study in the Journal of Heterocyclic Chemistry demonstrated its utility in constructing fused polycyclic systems through palladium-catalyzed cyclizations. The electron-deficient nature of the dihydropyridin-2-one ring makes it particularly valuable for designing compounds with improved metabolic stability – a key concern addressed in modern drug discovery programs.
From a synthetic perspective, CAS 18368-59-7 exhibits remarkable versatility. The bromine atom at the 3-position readily participates in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings, enabling rapid diversification of the core structure. This aligns with current industry demands for highly functionalized intermediates that accelerate lead optimization. Analytical data shows characteristic 1H NMR signals at δ 2.25 (s, 3H) for the methyl group and δ 6.35 (d, 1H) for the vinyl proton, with LC-MS typically displaying [M+H]+ at m/z 188/190 (1:1 isotopic pattern).
Environmental and regulatory considerations for this compound reflect evolving industry standards. While not classified as hazardous under current GHS criteria, proper handling protocols should be followed due to its potential photosensitivity. The growing emphasis on green chemistry has spurred investigations into catalytic bromination methods for its production, reducing traditional reliance on molecular bromine. These developments respond to increasing searches for "sustainable heterocycle synthesis" and "eco-friendly bromination techniques" across scientific databases.
The commercial landscape for 3-bromo-4-methyl-1,2-dihydropyridin-2-one shows steady growth, with specialty chemical suppliers offering quantities from gram to kilogram scale. Pricing trends correlate with bromine market fluctuations, prompting research into alternative synthetic routes. Patent analysis reveals its incorporation in crop protection agents and electronic materials, expanding beyond traditional pharmaceutical applications. This diversification addresses frequent queries about "non-pharma uses of dihydropyridinones" in technical forums.
Future research directions likely focus on exploiting the compound's chiral potential through asymmetric synthesis methods. The prochiral center at position 4 presents opportunities for developing enantioselective catalysts, a hot topic in contemporary organic chemistry. Computational studies suggest that introducing electron-withdrawing groups at the 5-position could further enhance its hydrogen bonding capacity, potentially yielding novel biologically active derivatives – an area receiving growing attention in AI-assisted drug design platforms.
Storage and handling recommendations include protection from light at controlled room temperature, with stability data indicating no significant decomposition under inert atmosphere for ≥24 months. Analytical methodologies for quality control typically employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm, achieving baseline separation from common synthetic byproducts. These technical details respond to frequent quality assurance inquiries from industrial purchasers.
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